molecular formula C4H12F2Si2 B14623197 1,1-Difluoro-1,2,2,2-tetramethyldisilane CAS No. 56998-68-6

1,1-Difluoro-1,2,2,2-tetramethyldisilane

Cat. No.: B14623197
CAS No.: 56998-68-6
M. Wt: 154.30 g/mol
InChI Key: ZWSZXKMAEPDMCB-UHFFFAOYSA-N
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Description

1,1-Difluoro-1,2,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12F2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-1,2,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with hydrogen fluoride. This reaction typically requires a catalyst, such as aluminum fluoride, and is conducted at elevated temperatures around 400°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side products.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other groups.

    Reduction Reactions: The compound can be reduced to form different silicon-containing products.

    Silylation Reactions: It is used in silylation reactions, where it adds silyl groups to other molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications requiring precise control over chemical transformations.

Properties

CAS No.

56998-68-6

Molecular Formula

C4H12F2Si2

Molecular Weight

154.30 g/mol

IUPAC Name

difluoro-methyl-trimethylsilylsilane

InChI

InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3

InChI Key

ZWSZXKMAEPDMCB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(F)F

Origin of Product

United States

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